8-ethoxy-3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
8-ethoxy-3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the pyrazoloquinoline family This compound is characterized by its unique structure, which includes an ethoxy group, a fluorophenyl group, and a methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multiple steps, including the formation of the pyrazoloquinoline core and the subsequent introduction of the ethoxy, fluorophenyl, and methoxyphenylmethyl groups. Common synthetic routes may involve:
Formation of the Pyrazoloquinoline Core: This step often involves the cyclization of appropriate precursors under specific conditions.
Introduction of Substituents: The ethoxy, fluorophenyl, and methoxyphenylmethyl groups are introduced through various reactions, such as nucleophilic substitution or electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be carried out to introduce or replace substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
8-ethoxy-3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 8-ethoxy-3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazoloquinoline derivatives with different substituents. Examples include:
- 8-ethoxy-3-(4-chlorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
- 8-ethoxy-3-(4-bromophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Uniqueness
The uniqueness of 8-ethoxy-3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its biological activity and stability compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
8-ethoxy-3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2/c1-3-32-21-11-12-24-22(14-21)26-23(25(28-29-26)18-7-9-19(27)10-8-18)16-30(24)15-17-5-4-6-20(13-17)31-2/h4-14,16H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWCQWSKSUGQAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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